![molecular formula C22H19ClN4O5S B2446635 6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1030110-44-1](/img/structure/B2446635.png)
6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, other names, and the structural formula of the compound.
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound.Molecular Structure Analysis
This would involve discussing the molecular geometry, bond lengths and angles, and other structural features of the compound.Chemical Reactions Analysis
This would involve discussing the reactions that the compound can undergo, including the reagents and conditions for these reactions.Physical And Chemical Properties Analysis
This would involve discussing properties such as melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Synthesis and Antimicrobial Activities
- Research has shown the potential for antimicrobial activities in compounds with structures similar to the specified chemical. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, with some showing moderate to good effectiveness against microorganisms (Bektaş et al., 2007).
Reactions and Synthesis Techniques
- Chern et al. (1988) explored the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, demonstrating methods that could potentially be applicable in synthesizing related compounds (Chern et al., 1988).
Quinoline Derivatives and Antimicrobial Evaluation
- Quinoline derivatives, closely related to the specified chemical, have been synthesized and evaluated for antimicrobial activity. Özyanik et al. (2012) found that some of these newly synthesized compounds showed good to moderate activity against various microorganisms (Özyanik et al., 2012).
Synthesis and Biological Activities of Quinazolin-4-One Derivatives
- Saleh et al. (2004) investigated the synthesis and biological activities of various 3H-quinazolin-4-one derivatives, providing insights into the bioactive potential of similar chemical structures (Saleh et al., 2004).
Experimental and Theoretical Spectroscopic Studies
- Soliman et al. (2015) conducted experimental and theoretical spectroscopic studies on a similar hybrid compound, providing valuable information on its structural and electronic properties, which could be relevant to the specified chemical (Soliman et al., 2015).
Synthesis and Characterization of Quinazoline Derivatives
- Yan and Ouyang (2013) synthesized and characterized quinazoline derivatives, including methods that could be relevant for the synthesis of the specified chemical (Yan & Ouyang, 2013).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential areas for future research involving the compound, such as new synthetic methods, applications, or investigations into its properties.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-known compound, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methoxypropyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5S/c1-29-7-3-6-27-21(28)15-9-17-18(31-12-30-17)10-16(15)24-22(27)33-11-19-25-20(26-32-19)13-4-2-5-14(23)8-13/h2,4-5,8-10H,3,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBXPCMYZWSEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

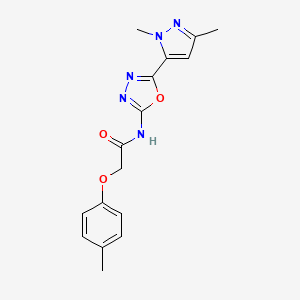
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2446554.png)
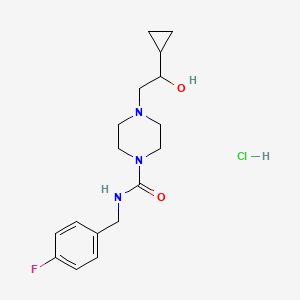
![1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2446557.png)
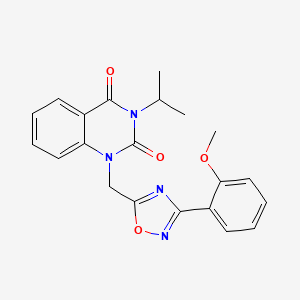
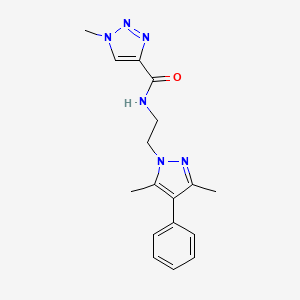
![Methyl 4-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B2446561.png)
![1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2446563.png)
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2446566.png)
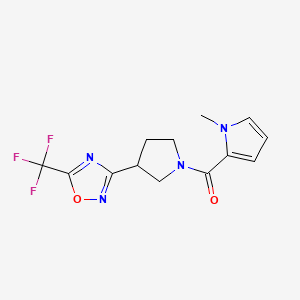
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2446568.png)
![3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2446569.png)
![2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2446570.png)
![2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2446573.png)